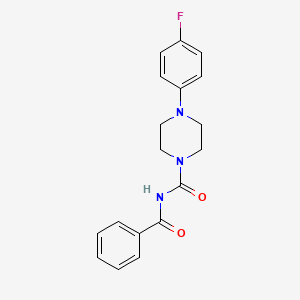

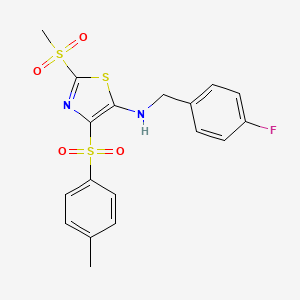

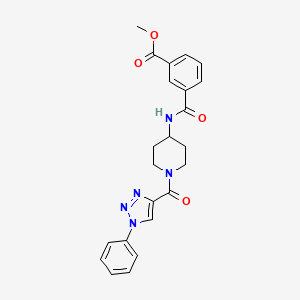

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride” is a type of organic compound that belongs to the class of piperidine pyrimidine amides . Piperidine pyrimidine amides have gained significant attention due to their enzymatic inhibitory activity . The compound also contains a pyrimidine ring, which is present in various biomolecules such as DNA and RNA bases, amino acids, vitamins, etc .

Synthesis Analysis

The synthesis of similar pyrimidine acrylamides was accomplished by an N-acylation reaction between 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and six different carboxylic acids . Two different N-acylation methods were used . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .Applications De Recherche Scientifique

Synthesis and Self-Assembly

Research into the synthesis and structural analysis of compounds related to 2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride has led to insights into their self-assembly and hydrogen bonding properties. For instance, a study demonstrated the formation of sheets containing 20 independent hydrogen bonds in a salt-type adduct involving a derivative of this compound, highlighting its potential in creating structurally complex materials (Orozco, Insuasty, Cobo, & Glidewell, 2009). Another research effort described a one-pot synthesis approach for 2-aminopyrimidinones that involve piperidine, indicating its utility in facilitating efficient synthetic routes for pyrimidinones and their self-assembly through hydrogen bonding (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Antimicrobial Activity

The antimicrobial potential of compounds synthesized from this compound derivatives has been explored in various studies. For example, certain derivatives have been evaluated for their antimicrobial efficacy, showing promising activity against a range of bacteria and fungi. This suggests their potential in developing new antibacterial and antifungal agents (Imran, Alam, & Abida, 2016).

Anticancer and Antiproliferative Activities

The compound and its derivatives have been investigated for their anticancer and antiproliferative activities. Research has highlighted the anti-cancer activities of various 1,3-dialkylated-pyrimidin-2,4-diones derivatives, indicating the role of specific substituents in enhancing their anticancer potential (Singh & Paul, 2006). Another study focused on the synthesis of novel derivatives and their in vitro antiproliferative activity against human cancer cell lines, identifying compounds with significant activity, which could be further explored as potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Analgesic and Antiparkinsonian Activities

Furthermore, derivatives of this compound have been synthesized and assessed for their analgesic and antiparkinsonian activities. The pharmacological screening of these compounds revealed promising results, comparing favorably with reference drugs, suggesting their potential in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Mécanisme D'action

Target of Action

Compounds with a piperidine nucleus have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

Piperidine derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic application .

Result of Action

The therapeutic effects of piperidine derivatives can range from anticancer to antipsychotic effects, depending on the specific compound and its targets .

Propriétés

IUPAC Name |

2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLCWIFIYIHDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=O)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2872007.png)

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)